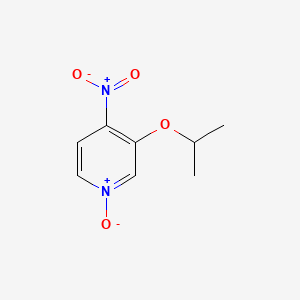
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium is a heterocyclic organic compound with the molecular formula C8H10N2O4 It is a derivative of pyridine, featuring an isopropoxy group at the 3-position, a nitro group at the 4-position, and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium typically involves the nitration of pyridine derivatives followed by the introduction of the isopropoxy group. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate can then be reacted with isopropyl alcohol under basic conditions to introduce the isopropoxy group, forming this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and selectivity while minimizing the formation of by-products. This method allows for better control of reaction conditions and improved safety, especially for highly exothermic reactions like nitration .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding pyridine derivative.
Substitution: The isopropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the isopropoxy group.
Major Products Formed
Reduction of the nitro group: 3-Isopropoxy-4-aminopyridine 1-oxide.
Reduction of the N-oxide group: 3-Isopropoxy-4-nitropyridine.
Substitution of the isopropoxy group: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the N-oxide group can act as an electron donor in various interactions. These properties enable the compound to modulate biological pathways and chemical reactions, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
4-Nitropyridine 1-oxide: Lacks the isopropoxy group but shares the nitro and N-oxide functionalities.
3-Chloro-4-nitropyridine 1-oxide: Similar structure but with a chloro group instead of an isopropoxy group.
3-Methoxy-4-nitropyridine 1-oxide: Contains a methoxy group instead of an isopropoxy group
Uniqueness
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
114549-64-3 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.178 |
IUPAC Name |
4-nitro-1-oxido-3-propan-2-yloxypyridin-1-ium |
InChI |
InChI=1S/C8H10N2O4/c1-6(2)14-8-5-9(11)4-3-7(8)10(12)13/h3-6H,1-2H3 |
InChI Key |
MVFXFRFRZKJDQK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] |
Synonyms |
Pyridine, 3-(1-methylethoxy)-4-nitro-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















